molecular formula C16H17N5O5 B13137723 Guanosine, 8-phenyl- CAS No. 79953-03-0

Guanosine, 8-phenyl-

Cat. No.: B13137723
CAS No.: 79953-03-0
M. Wt: 359.34 g/mol
InChI Key: FWLOQXDDYNQZAV-ORXWAGORSA-N
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Description

Guanosine, 8-phenyl- is a modified nucleoside derived from guanosine, a purine nucleoside. This compound features a phenyl group attached to the eighth position of the guanine base. Guanosine itself is a fundamental building block of RNA and plays a crucial role in various biological processes, including signal transduction and protein synthesis. The addition of a phenyl group at the eighth position can significantly alter the compound’s chemical properties and biological activities, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine, 8-phenyl- typically involves the functionalization of the guanine base at the eighth position. One common method is the late-stage guanine C8–H alkylation via a photo-mediated Minisci reaction. This method employs catechol to assist in the formation of alkyl radicals, which are then used to introduce the phenyl group at the C8 position . The reaction conditions often include the use of boronic acid catechol ester derivatives to enhance yields, especially for reactions involving less stable primary alkyl radicals .

Industrial Production Methods

Industrial production of guanosine and its derivatives, including Guanosine, 8-phenyl-, often relies on microbial fermentation. Escherichia coli strains are engineered to overexpress the purine synthesis pathway and delete genes involved in guanosine catabolism to increase guanosine accumulation . This method is cost-effective and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Guanosine, 8-phenyl- can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the phenyl group or the guanine base.

    Substitution: The phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenyl ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

Guanosine, 8-phenyl- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Guanosine: The parent compound, guanosine, is a purine nucleoside involved in RNA synthesis and signal transduction.

    Deoxyguanosine: Similar to guanosine but with a deoxyribose sugar, it is a building block of DNA.

    Guanosine monophosphate (GMP): A phosphorylated form of guanosine, involved in various biochemical processes.

    Cyclic guanosine monophosphate (cGMP): A cyclic form of GMP, playing a crucial role in intracellular signal transduction.

Uniqueness of Guanosine, 8-phenyl-

The addition of a phenyl group at the eighth position of guanosine imparts unique chemical and biological properties to the compound

Properties

CAS No.

79953-03-0

Molecular Formula

C16H17N5O5

Molecular Weight

359.34 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenyl-1H-purin-6-one

InChI

InChI=1S/C16H17N5O5/c17-16-19-13-9(14(25)20-16)18-12(7-4-2-1-3-5-7)21(13)15-11(24)10(23)8(6-22)26-15/h1-5,8,10-11,15,22-24H,6H2,(H3,17,19,20,25)/t8-,10-,11-,15-/m1/s1

InChI Key

FWLOQXDDYNQZAV-ORXWAGORSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N

Origin of Product

United States

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